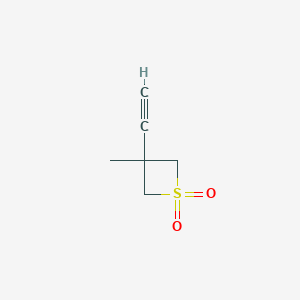

3-Ethynyl-3-methylthietane 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

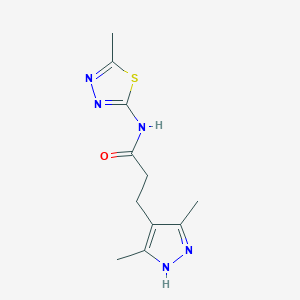

3-Ethynyl-3-methylthietane 1,1-dioxide, also known by its CAS Number 2260937-20-8, is a chemical compound with a molecular weight of 144.19 . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of 3-substituted thietane-1,1-dioxides, which includes this compound, has been discussed in various studies . One method involves reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate .Molecular Structure Analysis

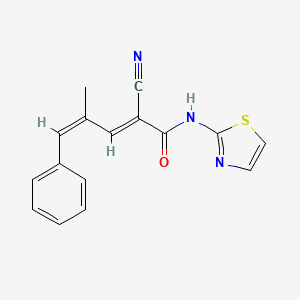

The InChI code for this compound is 1S/C6H8O2S/c1-3-6(2)4-9(7,8)5-6/h1H,4-5H2,2H3 . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación

Generation of Benzosultams

Under visible light irradiation, ethynylbenzenesulfonamides can react with certain reagents in the presence of a photocatalyst to produce benzosultams. This reaction highlights the utility of ethynyl groups in photocatalyzed transformations, which might be applicable to the research and development of new pharmaceuticals or materials with unique properties (Xiang, Kuang, & Wu, 2016).

Electrochemical Properties and Applications

The study of room temperature ionic liquids, specifically 1-ethyl-3-methylimidazolium tetrafluoroborate, showcases the potential of ethynylated compounds in enhancing the electrochemical properties of liquids used in batteries, photovoltaics, and other commercial applications. This research indicates that compounds like 3-Ethynyl-3-methylthietane 1,1-dioxide could be explored for their electrochemical applications, leading to advancements in energy storage and conversion technologies (Fuller, Carlin, & Osteryoung, 1997).

Structural, Vibrational, and Electronic Properties

Investigations into the structural, vibrational, and electronic properties of dihydrothiophene-1,1-dioxide derivatives through spectroscopic and theoretical quantum chemical studies have revealed insights into the electronic properties and charge density distribution. Such studies are foundational for understanding how substituents like ethynyl groups affect the chemical reactivity and physical properties of sulfur-containing heterocycles, potentially guiding the design of new materials or catalysts (Arjunan, Thirunarayanan, Devi, & Mohan, 2015).

Carbon Dioxide Sensing

Ethynylated-thiourea derivatives have been explored for their use in the detection of carbon dioxide gas, showcasing the relevance of ethynyl groups in developing resistive-type gas sensors. This research opens pathways for the use of this compound in environmental monitoring and industrial process control, where accurate and efficient detection of CO2 is crucial (Daud, Wahid, & Khairul, 2019).

Propiedades

IUPAC Name |

3-ethynyl-3-methylthietane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2S/c1-3-6(2)4-9(7,8)5-6/h1H,4-5H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXABOQQRWQAIIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CS(=O)(=O)C1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2551887.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2551892.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2551897.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2551899.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2551905.png)